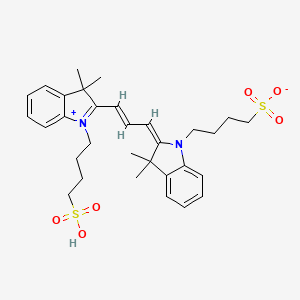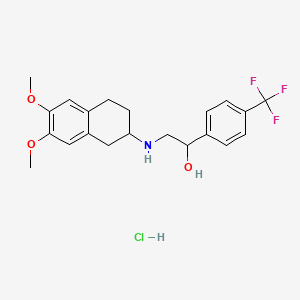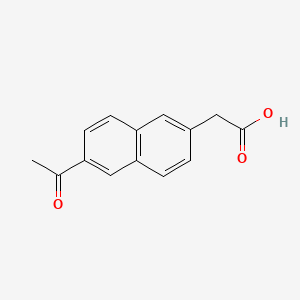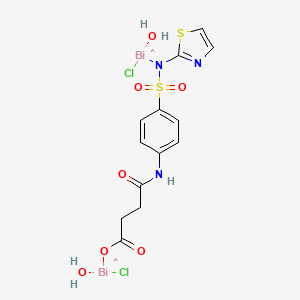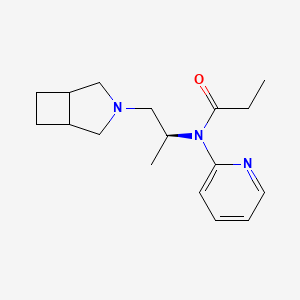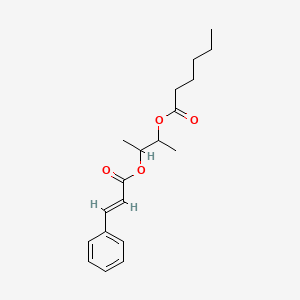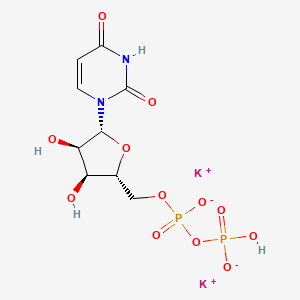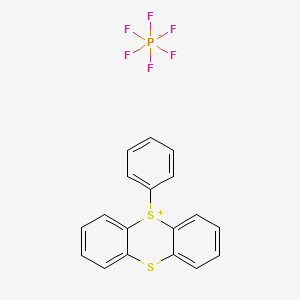
5-phenylthianthren-5-ium;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenylthianthren-5-ium;hexafluorophosphate is a chemical compound with the molecular formula C13H8F6PS2 It is known for its unique structure, which includes a thianthrene core substituted with a phenyl group and a hexafluorophosphate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylthianthren-5-ium;hexafluorophosphate typically involves the reaction of thianthrene with phenylating agents under controlled conditions. One common method includes the use of phenyl iodide in the presence of a strong base, such as potassium tert-butoxide, to facilitate the phenylation reaction. The resulting phenylthianthrene is then treated with hexafluorophosphoric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-phenylthianthren-5-ium;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent thianthrene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thianthrene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thianthrene.
Substitution: Various substituted thianthrene derivatives.
Aplicaciones Científicas De Investigación
5-phenylthianthren-5-ium;hexafluorophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thianthrene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and electronic devices.
Mecanismo De Acción
The mechanism by which 5-phenylthianthren-5-ium;hexafluorophosphate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Thianthrene: The parent compound without the phenyl group.
Phenylthianthrene: Similar structure but with different counterions.
Thianthrenium salts: Various derivatives with different substituents and counterions.
Uniqueness
5-phenylthianthren-5-ium;hexafluorophosphate is unique due to its combination of a phenyl-substituted thianthrene core and a hexafluorophosphate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
82049-30-7 |
|---|---|
Fórmula molecular |
C18H13F6PS2 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5-phenylthianthren-5-ium;hexafluorophosphate |
InChI |
InChI=1S/C18H13S2.F6P/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
Clave InChI |
SKNQLXWGBYFTHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





